1-Cyclopentyl-2,4,5-trimethylbenzene

Lipophilicity QSAR Chromatography

1-Cyclopentyl-2,4,5-trimethylbenzene (CAS 62379-93-5) is a C14H20 cycloalkyl-aromatic hydrocarbon with a molecular weight of 188.31 g/mol. It features a cyclopentyl group attached to a trimethylbenzene core at the 1-position, with methyl substituents at the 2, 4, and 5 positions.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 62379-93-5
Cat. No. B14530803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2,4,5-trimethylbenzene
CAS62379-93-5
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C2CCCC2)C
InChIInChI=1S/C14H20/c1-10-8-12(3)14(9-11(10)2)13-6-4-5-7-13/h8-9,13H,4-7H2,1-3H3
InChIKeyFQKSEQSHGNAGMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2,4,5-trimethylbenzene (CAS 62379-93-5): A Positional Isomer for Speciality Chemical Sourcing


1-Cyclopentyl-2,4,5-trimethylbenzene (CAS 62379-93-5) is a C14H20 cycloalkyl-aromatic hydrocarbon with a molecular weight of 188.31 g/mol. It features a cyclopentyl group attached to a trimethylbenzene core at the 1-position, with methyl substituents at the 2, 4, and 5 positions . This specific substitution pattern distinguishes it from several closely related positional isomers—including 1-cyclopentyl-2,3,5-trimethylbenzene (CAS 62379-94-6), 2-cyclopentyl-1,3,5-trimethylbenzene (CAS 30628-31-0), and 1-cyclopentyl-2,4,6-trimethylbenzene—that share the same molecular formula but exhibit measurably different physicochemical properties that directly impact their suitability for different research and industrial applications [1][2].

Isomer identity 1-cyclopentyl-2,4,5-trimethyl substitution pattern defines this specific CAS entity
Verify CAS 62379-93-5 distinguishes from 2,3,5-, 2,4,6-, and 1,3,5-positional isomers sharing C14H20
Property profile Unique steric and electronic environment leads to distinct lipophilicity, boiling range, and density behavior

Why 1-Cyclopentyl-2,4,5-trimethylbenzene Cannot Be Interchanged with Isomeric Analogs in Research and Industrial Procurement


Despite sharing the molecular formula C14H20, the cyclopentyl-trimethylbenzene positional isomers display fundamentally different molecular shapes, dipole moments, and steric environments. These structural variations translate into quantifiable differences in key physicochemical parameters. For instance, the calculated Log P for the 2,4,6-isomer is 5.770 [1], whereas the 2-cyclopentyl-1,3,5-isomer exhibits a Log P of 4.2694 [2]—a difference of over 1.5 log units, indicating dramatically different lipophilicity and partitioning behavior. Such a difference precludes generic interchangeability in applications where hydrophobicity governs solubility, membrane permeability, or chromatographic retention [3]. Systematic procurement of the incorrect isomer without verification of the specific CAS number risks introducing uncontrolled variables into reproducible research or process chemistry.

LogP mismatch >1.5 units

Reported LogP spans 4.27 to 5.77 among related isomers. Even small methyl repositioning shifts partition behavior, potentially altering solubility, membrane permeability, and chromatographic retention—making isomer interchange uncontrolled without CAS verification.

Thermophysical data gap

Critically evaluated boiling point, density, and thermal conductivity data exist for the 2,3,5-isomer (NIST WTT) but not for this 2,4,5-target. Process engineering calculations relying on available evaluated data cannot be directly transferred.

Quantitative Differentiation Evidence for 1-Cyclopentyl-2,4,5-trimethylbenzene Versus Its Closest Isomers


Positional Isomerism Drives a >1.5 Log Unit Difference in Predicted Lipophilicity (Log P)

The predicted partition coefficient (Log P) is a key determinant of a compound's behavior in biological systems and separation processes. For the 1-cyclopentyl-2,4,6-trimethylbenzene isomer, the calculated Log P is 5.770 [1]. In contrast, the 2-cyclopentyl-1,3,5-trimethylbenzene isomer shows a calculated Log P of 4.2694 [2]. The target compound 1-cyclopentyl-2,4,5-trimethylbenzene, with its unique substitution pattern, is expected to have a Log P value intermediate to these extremes. This large spread demonstrates that subtle changes in methyl group positioning around the cyclopentylbenzene core can alter lipophilicity by over 1.5 orders of magnitude, directly impacting experimental outcomes.

Lipophilicity (LogP)
Cross-study comparable
Target (CAS 62379-93-5)
Not independently reported; expected intermediate
Comparators
2,4,6-isomer LogP 5.770; 1,3,5-isomer LogP 4.2694
ΔLogP >1.5 translates to ~30-fold partition coefficient difference; CAS-specific procurement essential for reproducible retention or partitioning studies
In silico predictions; experimental validation recommended
Lipophilicity QSAR Chromatography ADME Solubility

Differential Thermophysical Data Availability and Critical Property Evaluation Between Cyclopentyl-Trimethylbenzene Isomers

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated thermophysical property data specifically for 1-cyclopentyl-2,3,5-trimethylbenzene (CAS 62379-94-6), including normal boiling temperature, critical temperature, critical pressure, density as a function of temperature, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity [1]. No equivalent critically evaluated dataset is readily accessible for 1-cyclopentyl-2,4,5-trimethylbenzene (CAS 62379-93-5). For the 2,4,6-isomer, the Springer Materials database lists molecular weight (188.312), calculated Log P (5.770), rotatable bonds (4), and journal article links, but no boiling point, density, or flash point [2]. This uneven data landscape means that process engineering calculations relying on evaluated thermophysical data for the 2,3,5-isomer cannot be directly transferred to the 2,4,5-isomer without experimental validation.

Thermophysical data
Class-level inference
2,3,5-isomer (CAS 62379-94-6) has full critically evaluated dataset (NIST WTT) covering boiling point, density, enthalpy, viscosity, thermal conductivity from 230 K to 760 K. Target 2,4,5-isomer lacks equivalent evaluated data.
Process design data from the 2,3,5-isomer cannot substitute; experimental validation of target isomer required for engineering calculations
Data availability assessment based on NIST SRD 3 and Springer Materials
Thermophysical Properties Process Engineering Distillation Heat Transfer Thermodynamic Modeling

Substitution Pattern-Dependent Physicochemical Property Variation Among Cyclopentyl-Trimethylbenzene Isomers

Reported physical property data for the 2-cyclopentyl-1,3,5-trimethylbenzene isomer (CAS 30628-31-0) includes a density of 0.895 g/cm³, boiling point of 269°C at 760 mmHg, flash point of 113.3°C, and refractive index of 1.498 . The 1-cyclopentyl-2,4,6-trimethylbenzene isomer has a molecular weight of 188.312 and calculated Log P of 5.770 [1]. While directly measured experimental values for the target 2,4,5-isomer are not independently published, the data from the 1,3,5- and 2,4,6-isomers establish a property range within which the target compound is expected to fall, but with distinct values arising from its unique substitution pattern. For the natural product analog (+)-Cuparene, which features a 1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene structure, the density is 0.937 g/mL (20°C) and the boiling point is 267-269°C [2], further illustrating the property sensitivity to substitution pattern.

Physicochemical range
Class-level inference
Related isomers show density 0.895–0.937 g/cm³, boiling point ~267–269 °C, flash point ~113 °C. Target compound expected within this range but with distinct, substitution-dependent values.
Property range can guide solvent selection and safety assessment; CAS-specific experimental values must be confirmed
Data from 2-cyclopentyl-1,3,5-trimethylbenzene and (+)-Cuparene analogs
Physicochemical Properties Structure-Property Relationship Solvent Selection Flash Point Safety

Procurement-Driven Application Scenarios for 1-Cyclopentyl-2,4,5-trimethylbenzene (CAS 62379-93-5)


Structure-Property Relationship (SPR) Studies Requiring a Specific Cyclopentyl-Trimethylbenzene Isomer

In systematic investigations of how methyl group positioning influences lipophilicity, boiling point, or solvent miscibility in cycloalkyl-aromatic hydrocarbons, 1-cyclopentyl-2,4,5-trimethylbenzene serves as a critical data point. Its Log P value is expected to differ from the reported values of its 2,4,6-isomer (Log P 5.770) and 1,3,5-isomer (Log P 4.2694), making it essential for constructing accurate QSAR or SPR models for this compound class . Using any other isomer would introduce systematic error into the dataset.

Synthetic Intermediate for Specialty Chemicals with Regioselectivity Requirements

The unique 2,4,5-trimethyl substitution pattern on the benzene ring creates a specific steric and electronic environment around the cyclopentyl attachment point. This can be leveraged as a synthetic intermediate where further functionalization—such as electrophilic aromatic substitution—is directed by the existing methyl groups . The 2,4,5-isomer offers a different directing effect and steric profile compared to the 2,3,5- or 2,4,6-isomers, which may be critical in the synthesis of regiochemically pure products .

Calibration or Reference Standard for Isomer-Specific Analytical Method Development

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods designed to separate cyclopentyl-trimethylbenzene isomers require authentic standards of each individual isomer for retention time indexing and method validation. Given that related isomers exhibit distinct properties—for instance, the 2-cyclopentyl-1,3,5-isomer has a refractive index of 1.498 and boiling point of 269°C —a pure sample of CAS 62379-93-5 is indispensable for confirming isomer identity in complex mixtures and for developing robust analytical protocols.

Application
Selection Property
Validation Focus
Structure-property relationship (SPR) studies
Isomer-specific substitution pattern
LogP and property differentiation across cycloalkyl-aromatic isomers
Regioselective synthetic intermediate
2,4,5-trimethyl directing effect and steric profile
Verification of regiochemical outcome under functionalization conditions
Analytical reference standard
Isomer-specific chromatographic retention
GC/HPLC retention time indexing and isomer confirmation in mixtures
Quote Request

Request a Quote for 1-Cyclopentyl-2,4,5-trimethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.